molecular formula C10H13F3N2O2 B2803698 Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1855906-97-6

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B2803698
CAS No.: 1855906-97-6
M. Wt: 250.221
InChI Key: UJOVULNTAPNQFR-UHFFFAOYSA-N
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Description

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS 1855906-97-6) is a chemical compound with the molecular formula C10H13F3N2O2 and a molecular weight of 250.22 g/mol . This ester-containing pyrazole derivative is intended for research and development applications exclusively. Pyrazole derivatives are a significant focus in medicinal chemistry due to their wide spectrum of pharmacological activities . The presence of the trifluoromethyl (CF3) group is of particular interest, as this moiety is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules, thereby modulating their interactions with biological targets . Compounds based on the pyrazole scaffold, such as this one, serve as key intermediates in the synthesis of molecules for investigating various disease pathways. Researchers utilize such building blocks in the exploration of new therapeutic agents, given the established role of pyrazole cores in compounds with anti-inflammatory, anticancer, antimicrobial, and central nervous system activities . The structural features of this compound make it a valuable intermediate for further chemical functionalization in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-4-17-9(16)7(3)15-5-6(2)8(14-15)10(11,12)13/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOVULNTAPNQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromopropanoate, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate. In a study assessing various pyrazole derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.062 to 0.25 µg/mL, indicating its efficacy compared to standard antibiotics .

Case Study: Antimicrobial Efficacy

CompoundMIC (µg/mL)MBC (µg/mL)
This compound0.1250.25
Control Antibiotic A0.51.0
Control Antibiotic B0.0620.125

This table illustrates the comparative effectiveness of this compound against established antibiotics, showcasing its potential as a new antibacterial agent.

2. Anti-quorum Sensing Activity

The compound has also been investigated for its anti-quorum sensing activity, which is crucial in managing biofilm formation in bacterial infections. The ability to inhibit quorum sensing mechanisms can lead to novel therapeutic strategies against biofilm-associated infections .

Material Science Applications

1. Synthesis of Functional Materials

This compound serves as a precursor in synthesizing various functional materials, including polymers and coatings with enhanced properties such as thermal stability and chemical resistance. Its trifluoromethyl group contributes to the material's hydrophobicity and overall durability.

Case Study: Polymer Development

In a recent study, researchers synthesized a series of polymers incorporating this compound, resulting in materials with improved mechanical properties and resistance to solvents. The polymers demonstrated enhanced performance in applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

  • Functional Groups : The target compound’s ester group (-COOEt) contrasts with sulfonamides, carboxamides, or sulfonyl groups in analogues, affecting solubility and metabolic pathways.
  • Substituent Complexity : Patent compounds often include halogens (Cl, Br) or heterocycles (imidazo[1,2-a]pyridine), which may confer broader pesticidal spectra .

Data Table: Key Properties and Analogues

Property/Compound This compound N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Core Structure Pyrazole + propanoate ester Pyrazole + sulfonamide Triazolo-pyrimidine + ester
Key Substituents -CF₃, -CH₃, -COOEt -Cl, -SO₂CH₃, pyridine Cyclobutyl, -CH₃
Synthetic Route Substitution (from intermediate 2) Multi-step coupling Cyclocondensation
Commercial Status Discontinued Active in patents (2023) Available (CymitQuimica)

Biological Activity

Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, a compound with the molecular formula C10H13F3N2O2C_{10}H_{13}F_3N_2O_2 and CAS number 1855906-97-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 250.22 g/mol
  • Molecular Structure : Contains a pyrazole ring substituted with a trifluoromethyl group, which is significant for its biological activity.

Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in vivo.

Key Mechanisms:

  • COX Inhibition : Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, similar compounds have demonstrated selective COX-1 inhibition with IC50 values in the low micromolar range .
  • Meprin Inhibition : Recent studies have shown that pyrazole-based compounds can inhibit meprin proteases, which are implicated in cancer progression and fibrotic diseases. This compound may exhibit similar inhibitory effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Substituent Effect on Activity
TrifluoromethylIncreases potency due to enhanced lipophilicity
Methyl GroupModulates selectivity towards COX enzymes
Pyrazole RingEssential for maintaining biological activity

Studies have shown that variations in the position and type of substituents on the pyrazole ring can significantly alter the compound's interaction with target enzymes .

Case Studies

  • Pain Management : A study exploring small organic molecules for pain management highlighted the role of pyrazole derivatives like this compound in modulating pain pathways through COX inhibition .
  • Cancer Research : Research into meprin inhibitors has identified pyrazole derivatives as promising candidates in oncology due to their ability to inhibit tumor progression mechanisms. This compound could potentially serve as a lead compound for developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate?

  • Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution between pyrazole precursors (e.g., 4-methyl-3-(trifluoromethyl)-1H-pyrazole) and ethyl bromopropanoate derivatives. Key steps include:

  • Use of aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate substitution .
  • Temperature control (e.g., 60–80°C) to optimize reaction rates and minimize side products .
  • Purification via column chromatography or recrystallization .
    • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 19F NMR^{19} \text{F NMR}) and ester carbonyl (δ ~165–170 ppm in 13C NMR^{13} \text{C NMR}) .
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 293 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .

Q. What preliminary biological activities are associated with this pyrazole derivative?

  • Findings : Pyrazole derivatives exhibit:

  • Enzyme Inhibition : Competitive inhibition of kinases or hydrolases due to trifluoromethyl group’s electron-withdrawing effects .
  • Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
    • Screening : Use in vitro assays (e.g., microdilution for antimicrobial testing, fluorescence-based kinase assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

  • Troubleshooting Strategies :

  • Solvent Selection : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce byproduct formation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry .
    • Case Study : A patent route achieved 91% yield by employing pyridine and trioxatriphosphine under nitrogen .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability compared to methyl or chloro analogs .
  • Ester vs. Carboxylic Acid : Ethyl ester improves cell membrane permeability, while the acid form (propanoic acid) shows higher target affinity .
    • Experimental Design : Synthesize analogs (e.g., replacing trifluoromethyl with pyridyl groups) and compare IC₅₀ values in enzyme assays .

Q. What mechanisms explain contradictory bioactivity data across studies?

  • Resolution Strategies :

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and serum concentration in cell-based assays .
  • Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed propanoic acid derivative) via LC-MS/MS .
    • Example : Discrepancies in anti-inflammatory activity may arise from differential metabolism in liver microsomes .

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